molecular formula C15H12ClNO3 B1613065 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine CAS No. 760192-98-1

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine

Cat. No. B1613065
M. Wt: 289.71 g/mol
InChI Key: GYOITTJUQSYICR-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine is a chemical compound with the molecular formula C15H12ClNO3 .


Synthesis Analysis

The synthesis of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine and similar compounds has been reported in the literature. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine consists of a pyridine ring substituted with a chloro group at the 2-position and a 4-ethoxycarbonylbenzoyl group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Halogen Bonding in Molecular Salts and Cocrystals

Research on molecular salts and cocrystals of related compounds, like 2-Chloro-4-nitrobenzoic acid, demonstrates the significance of halogen bonding alongside hydrogen bonding in crystal engineering. These interactions are crucial for the structural formation and stabilization of molecular salts/cocrystals, highlighting the potential of halogen bonds in designing materials with desired properties (Oruganti et al., 2017).

Synthesis of Heterocyclic Complexes

The formation of N-heterocyclic complexes of rhodium and palladium from pincer silver(I) carbene complexes showcases the versatility of pyridine and its derivatives in organometallic chemistry. This research indicates the potential of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine in forming complex structures that could be significant in catalysis and synthesis processes (Simons et al., 2003).

Development of Fluorescent Probes

The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines from β-lactam carbenes and 2-pyridyl isonitriles, followed by acidic hydrolysis, has been reported. These compounds, particularly one demonstrating efficient fluorescence for mercury ion detection, underscore the role of pyridine derivatives in developing sensitive and selective fluorescent probes for environmental and biological applications (Shao et al., 2011).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of new pyridine derivatives for antimicrobial activity reveal the potential biomedical applications of these compounds. Such research is foundational for developing new antimicrobial agents, potentially including derivatives of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine, indicating its relevance in pharmaceutical research (Patel et al., 2011).

Safety And Hazards

The safety and hazards associated with 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the research and application of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

ethyl 4-(2-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-5-10(6-8-11)13(18)12-4-3-9-17-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOITTJUQSYICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641777
Record name Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine

CAS RN

760192-98-1
Record name Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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